molecular formula C29H29N3O4 B2998707 2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 894547-93-4

2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2998707
CAS No.: 894547-93-4
M. Wt: 483.568
InChI Key: DYHXAVUIEGMEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-[4-(propan-2-yl)phenyl]acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a [1,4]dioxino[2,3-g]quinolin core. Key structural elements include:

  • A 7-oxo group at position 7 of the quinoline moiety.
  • A phenylaminomethyl substitution at position 8, introducing a secondary amine linkage.
  • The molecular formula is C₃₁H₃₁N₃O₄ (molecular weight: 509.6 g/mol), as inferred from analogs in and .

Properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-19(2)20-8-10-24(11-9-20)31-28(33)18-32-25-16-27-26(35-12-13-36-27)15-21(25)14-22(29(32)34)17-30-23-6-4-3-5-7-23/h3-11,14-16,19,30H,12-13,17-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHXAVUIEGMEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the dioxin ring: This step involves the cyclization of the quinoline derivative with appropriate diol compounds under acidic or basic conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol or amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-[4-(propan-2-yl)phenyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

[1,4]Dioxino[2,3-g]Quinolin Derivatives

The target compound shares its dioxinoquinolin core with analogs like 2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide (). Key differences include:

Feature Target Compound Compound
Position 8 Substitution Phenylaminomethyl Benzoyl
Acetamide Substituent 4-Isopropylphenyl 2,4-Dimethoxyphenyl
Molecular Weight 509.6 g/mol 569.6 g/mol
Quinolin-4-one Derivatives

Compounds such as N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide () feature a simpler quinolin-4-one core. Differences include:

Feature Target Compound Compound
Core Structure Dioxinoquinolin Quinolin-4-one
Substitutions 7-Oxo, 8-phenylaminomethyl 6-Methoxy, 4-oxo
Biological Activity Undocumented Antileishmanial potential

The dioxinoquinolin core in the target compound likely enhances rigidity and metabolic stability compared to the simpler quinolin-4-one system .

Acetamide Side Chain Variations

Morpholinosulfonyl Derivatives

N-Substituted acetamides like N-(4-(morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide () highlight the impact of polar substituents:

Feature Target Compound Compound
Acetamide Substituent 4-Isopropylphenyl Morpholinosulfonylphenyl
Log D (Predicted) Higher (due to isopropyl) Lower (due to sulfonyl)
Solubility Moderate in lipids Higher aqueous solubility
Halogenated Derivatives

Compounds such as N-(3-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]dioxinoquinolin-6-yl}acetamide () demonstrate halogenation effects:

Feature Target Compound Compound
Aromatic Substituent 4-Isopropylphenyl 3-Chloro-2-methylphenyl
Molecular Weight 509.6 g/mol 489.9 g/mol

The chloro and methyl groups in may enhance electrophilic interactions, whereas the isopropyl group in the target compound offers steric bulk for selective binding .

Pharmacokinetic and ADME Considerations

While direct ADME data for the target compound is unavailable, insights can be drawn from analogs:

  • Solubility: The phenylaminomethyl group (target compound) may reduce aqueous solubility compared to morpholinosulfonyl derivatives () but improve it relative to benzoyl-substituted analogs () .
  • Metabolic Stability: The dioxinoquinolin core likely confers resistance to oxidative metabolism, similar to quinolin-4-one derivatives in .
  • Plasma Protein Binding : The isopropyl group may increase plasma protein binding compared to halogenated derivatives (), affecting free drug concentration .

Biological Activity

The compound 2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential pharmaceutical applications. Its unique structure includes a dioxinoquinoline core that is associated with various biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N3O4C_{26}H_{26}N_{3}O_{4}, with a molecular weight of approximately 474.5 g/mol. The structure features multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC26H26N3O4C_{26}H_{26}N_{3}O_{4}
Molecular Weight474.5 g/mol
CAS Number894549-52-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the dioxin and quinoline moieties : Utilizing starting materials such as phenylamines and acetic anhydride.
  • Coupling reactions : Employing coupling agents to facilitate the formation of amide bonds.
  • Purification : Techniques like Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) are used to ensure product purity.

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

Anticancer Activity

Studies have shown that compounds with similar dioxinoquinoline structures exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating varying levels of cytotoxicity.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. Analogues featuring similar structures have been reported to inhibit enzymes involved in cancer metabolism.

Case Studies

Several studies have explored the biological activity of compounds related to this structure:

  • Study on 7-Oxo Substituted Analogues : Research indicated that while some analogues were inactive against CCRF-CEM leukemia cells, modifications in structure led to improved activity profiles .
  • Quinoline Derivatives : A study highlighted that quinoline derivatives often show promising results in inhibiting tumor growth and modulating metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.